

A-Technical-Guide-to-the-Preclinical-Pharmacokinetics-and-Pharmacodynamics-of-Tenatoprazole

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Compound of Interest

Compound Name: Tenatoprazole sodium

Cat. No.: B2731220

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Audience: Researchers, scientists, and drug development professionals.

Abstract

Tenatoprazole (TU-199) is a novel proton pump inhibitor (PPI) distinguished by its imidazopyridine core, in contrast to the benzimidazole moiety of conventional PPIs. This structural difference confers a significantly longer plasma half-life, positioning Tenatoprazole as a candidate for more consistent and prolonged gastric acid suppression. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Tenatoprazole, summarizing key quantitative data from various animal models. It details the experimental protocols used to ascertain its mechanism of action, efficacy, and metabolic fate, offering a critical resource for researchers in gastroenterology and drug development.

Introduction

Proton pump inhibitors are the cornerstone of therapy for acid-related disorders. They are prodrugs that require activation in an acidic environment to covalently inhibit the gastric H⁺,K⁺-ATPase, the final step in the acid secretion pathway.[1][2] Tenatoprazole is a next-generation PPI with a unique imidazopyridine structure that results in a plasma half-life approximately seven times longer than that of other PPIs.[3][4] This prolonged systemic exposure suggests the potential for superior control of gastric acid, particularly nocturnal acid breakthrough.

Understanding its preclinical PK/PD profile is essential for translating its pharmacological advantages into clinical benefits.

Pharmacodynamics (PD)

The pharmacodynamic effect of Tenatoprazole is characterized by its potent and sustained inhibition of the gastric proton pump.

Mechanism of Action

Like other PPIs, Tenatoprazole is a prodrug that selectively accumulates in the acidic secretory canaliculi of gastric parietal cells.^{[1][5]} The acidic environment catalyzes its conversion into a reactive tetracyclic sulfenamide or sulfenic acid.^{[1][6]} This active metabolite then forms irreversible disulfide bonds with cysteine residues on the luminal surface of the H⁺,K⁺-ATPase alpha-subunit, thereby inactivating the pump.^{[1][6]}

Studies have identified two specific binding sites for Tenatoprazole in the TM5/6 region of the ATPase: Cys813 and Cys822.^{[1][6][7]} The binding to these two sites contributes to its stable and prolonged inhibitory effect.^[1] The decay of this binding has been shown to have two components: a relatively fast reversal at Cys813 (half-life of 3.9 hours) and a much slower, sustained inhibition at Cys822, which is linked to the turnover rate of the ATPase enzyme itself.^{[1][5]}

Caption: Mechanism of Action of Tenatoprazole.

In Vitro & In Vivo Potency

Tenatoprazole demonstrates potent inhibition of the proton pump both in isolated enzyme preparations and in animal models. Its efficacy is comparable to or greater than other established PPIs.

Table 1: In Vitro and In Vivo Pharmacodynamic Parameters of Tenatoprazole

Parameter	Model / Condition	Value	Reference
IC ₅₀	Proton Transport Inhibition (Cell-free assay)	3.2 µM	[7]
Binding Stoichiometry	In Vitro (H ⁺ ,K ⁺ -ATPase)	2.6 nmol/mg enzyme	[1][7]
Binding Stoichiometry	In Vivo (2h post-IV admin)	2.9 nmol/mg enzyme	[1][5]
ED ₅₀	Basal Gastric Acid Secretion (Pylorus-ligated rats, p.o.)	4.2 mg/kg	[1] (from external source)
Enzyme Inhibition	Fasting Rats	~20-30%	[7]

Pharmacokinetics (PK)

The pharmacokinetic profile of Tenatoprazole is notable for its prolonged half-life and enantioselective disposition in preclinical species.

Absorption and Bioavailability

Following oral administration, Tenatoprazole is well-absorbed. Studies in dogs have shown that its formulation can significantly impact bioavailability.

Table 2: Pharmacokinetic Parameters of Tenatoprazole in Preclinical Models

Species	Dose / Formulation	T _{max} (h)	C _{max}	AUC	Key Finding	Reference
Dog	Not Specified	1.3 h	183 ng/mL	822 ng*h/mL	-	[7]
Dog	Enteric-coated capsule	1.89 h	2.63 µg/mL	Not Reported	Improved bioavailability with enteric coating.	[8]
Dog	Free Form vs. (S)-tenatoprazole sodium salt hydrate	Not Reported	Not Reported	Not Reported	Bioavailability of the salt form was two-fold greater.	[1][5]
Wistar Rat	5 mg/kg p.o. (racemate)	See below	See below	See below	Enantioselective PK.	[9][10]

In a study on Wistar rats administered a single 5 mg/kg oral dose of racemic tenatoprazole, the pharmacokinetics were found to be highly enantioselective.[9][10] The AUC(0-infinity) and C_{max} values of (+)-tenatoprazole were significantly greater than those of (-)-tenatoprazole, with the mean AUC for the (+)-enantiomer being 7.5 times higher than the (-)-enantiomer.[9][10]

Metabolism

Tenatoprazole is extensively metabolized in the liver, primarily by Cytochrome P450 enzymes CYP2C19 and CYP3A4.[11][12][13]

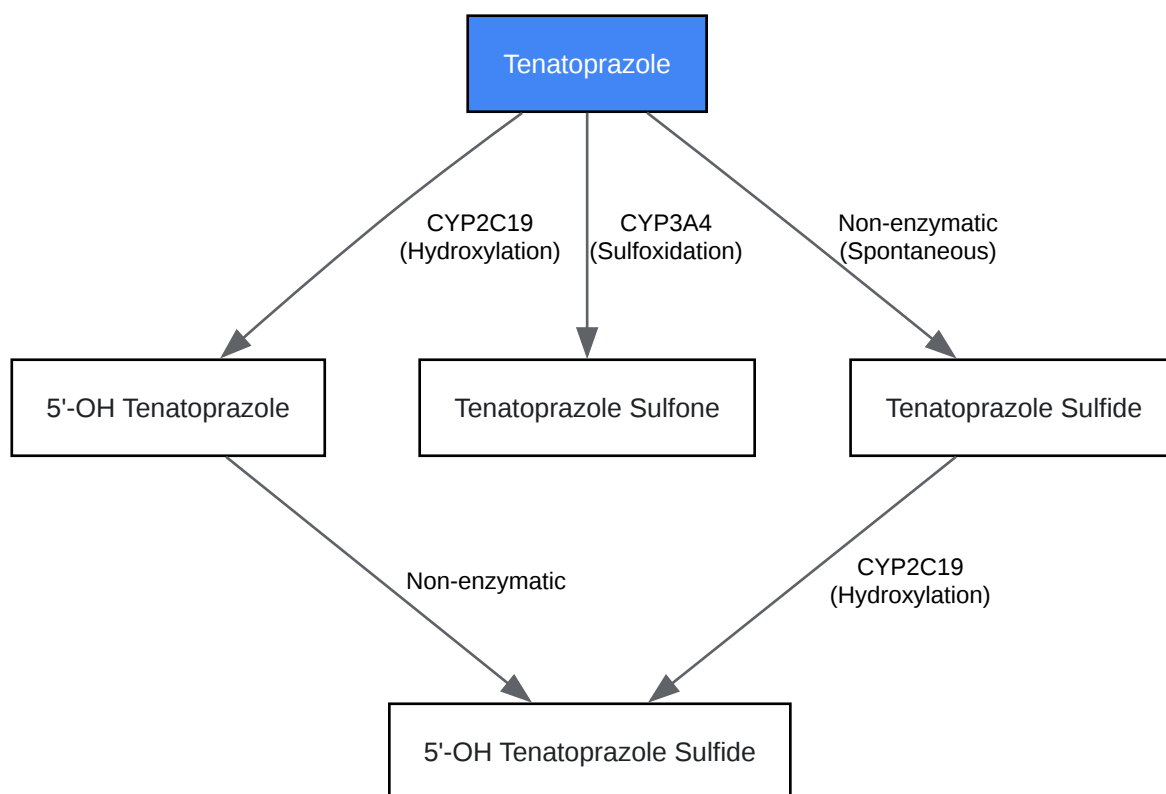
- CYP2C19 is the primary enzyme responsible for the hydroxylation of Tenatoprazole at the C-5' position to form 5'-hydroxy tenatoprazole.[11][12]

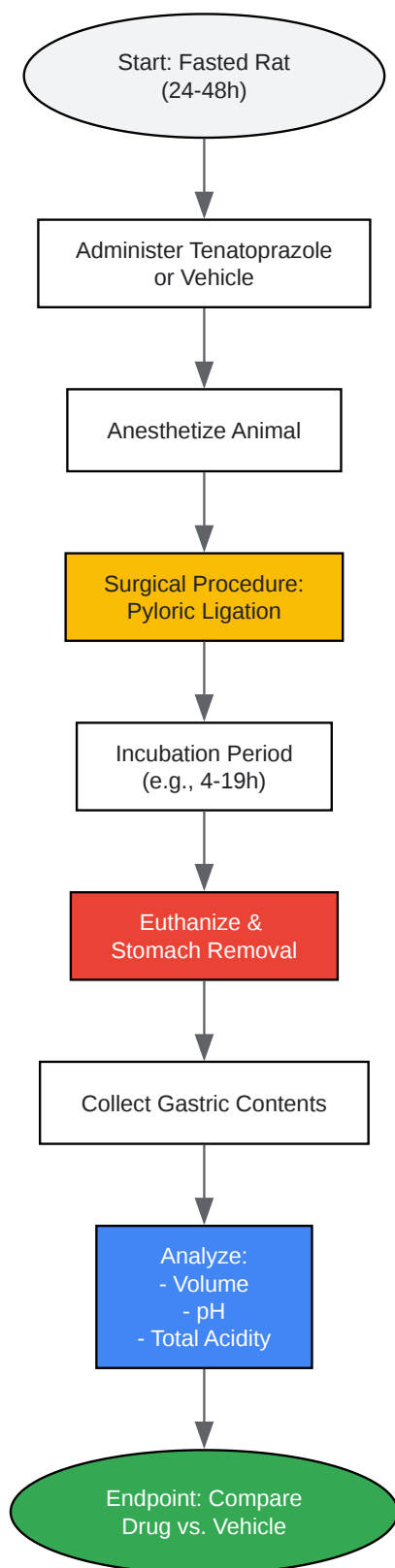
- CYP3A4 is mainly involved in the sulfoxidation reaction to produce tenatoprazole sulfone.

[\[11\]](#)[\[12\]](#)

A third major metabolite, tenatoprazole sulfide, is formed spontaneously and non-enzymatically.

[\[11\]](#)[\[12\]](#) The metabolic pathways show stereospecificity; the R-isomer is metabolized predominantly by CYP2C19, whereas the S-isomer is a substrate for both CYP2C19 and CYP3A4.[\[3\]](#)[\[14\]](#)





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